4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Description
Core Heterocyclic Framework
The fundamental structural unit of 4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine centers on the 1,3-benzothiazole heterocyclic system, which consists of a fused benzene ring and thiazole ring sharing two adjacent carbon atoms. The benzothiazole framework exhibits characteristic planar geometry, as demonstrated in related benzothiazole derivatives where the root mean square deviation of atoms forming the benzothiazole ring ranges from 0.009 to 0.026 Å. This planarity is maintained through the aromatic character of both the benzene and thiazole components of the fused system.
The thiazole portion of the benzothiazole framework contains sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively, creating a five-membered ring that influences the electronic distribution throughout the molecule. In benzothiazole derivatives, the carbon-sulfur bond lengths typically range from 1.750 to 1.793 Å, while the carbon-nitrogen double bond distances fall between 1.294 and 1.341 Å. The sulfur atom in benzothiazole systems demonstrates bond angles near 90 degrees, suggesting the utilization of pure p orbitals for bonding interactions.
The structural integrity of the benzothiazole core is further stabilized by the delocalized pi-electron system extending across both rings. This delocalization contributes to the characteristic chemical stability and electronic properties of benzothiazole derivatives. The carbon-carbon bond lengths within the benzothiazole framework typically range from 1.457 to 1.480 Å, with variations depending on the specific substitution pattern and electronic effects of attached groups.
Substituent Effects on Molecular Geometry
The 4,5-dimethyl substitution pattern on the benzothiazole core introduces significant steric and electronic perturbations that affect the overall molecular geometry. The dimethyl substituents are positioned on adjacent carbon atoms of the benzene ring within the benzothiazole system, creating a crowded local environment that influences molecular conformation. These methyl groups typically adopt orientations that minimize steric hindrance while maintaining optimal orbital overlap within the aromatic system.
The electron-donating nature of the methyl substituents alters the electronic density distribution within the benzothiazole framework, potentially affecting bond lengths and angles throughout the molecule. In similar dimethyl-substituted benzothiazole systems, the methyl groups generally remain coplanar with the benzothiazole ring system, with deviations typically less than 1.60 degrees from planarity. This coplanarity indicates minimal steric interference between the methyl substituents and the core heterocyclic framework.
The aminomethyl linkage at the 2-position of the benzothiazole ring introduces additional conformational complexity. The carbon-nitrogen bond connecting the benzothiazole core to the pyridin-4-ylmethyl substituent exhibits partial double-bond character, with bond lengths typically around 1.334 to 1.365 Å. This bonding pattern suggests significant resonance interaction between the benzothiazole nitrogen and the attached substituent, influencing the preferred conformational arrangements of the molecule.
The substituent effects extend beyond simple steric considerations to encompass electronic influences on molecular geometry. The combination of electron-donating methyl groups and the electron-withdrawing pyridin-4-ylmethyl substituent creates an asymmetric electronic environment that may induce subtle geometric distortions from ideal symmetry. These distortions manifest as variations in bond angles and torsional preferences throughout the molecular structure.
Conformational Analysis of Pyridin-4-ylmethyl Group
The pyridin-4-ylmethyl substituent attached to the benzothiazole nitrogen introduces significant conformational flexibility to the molecular structure. The methylene bridge connecting the pyridine ring to the benzothiazole nitrogen allows for rotational freedom around the carbon-nitrogen bond, creating multiple potential conformational states. The preferred conformations are governed by a combination of steric interactions, electronic effects, and potential intramolecular hydrogen bonding or pi-pi interactions.
Analysis of related benzothiazole-pyridine systems reveals that dihedral angles between benzothiazole and pyridine rings typically range from 76 to 88 degrees. However, in systems where the pyridine is connected through a methylene linker, as in the current compound, greater conformational flexibility is expected. The rotational barrier around the methylene bridge is generally low, allowing for rapid interconversion between conformational states at ambient temperature.
The pyridine ring itself maintains rigorous planarity, with the nitrogen heteroatom positioned para to the methylene connection point. This positioning creates an asymmetric electronic environment within the pyridine ring, with the nitrogen atom serving as both an electron-withdrawing group and a potential coordination site. The planarity of the pyridine ring is maintained through its aromatic character, with typical carbon-carbon and carbon-nitrogen bond lengths consistent with aromatic systems.
Conformational preferences of the pyridin-4-ylmethyl group are influenced by potential intramolecular interactions with the benzothiazole core. The spatial relationship between the pyridine nitrogen and various sites on the benzothiazole framework may stabilize specific conformational arrangements through weak electrostatic interactions or hydrogen bonding. These interactions contribute to the overall conformational landscape of the molecule and influence its three-dimensional structure in different environments.
The conformational analysis must also consider the potential for pi-pi stacking interactions between the pyridine ring and the benzothiazole framework. While the methylene linker provides sufficient flexibility to allow such interactions, the actual occurrence and strength of these interactions depend on the specific conformational arrangements adopted by the molecule. In crystal structures of related compounds, pi-pi interactions have been observed with centroid-to-centroid distances ranging from 3.782 to 3.946 Å, suggesting that similar interactions may influence the conformational preferences of the pyridin-4-ylmethyl group in this compound.
Properties
IUPAC Name |
4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-3-4-13-14(11(10)2)18-15(19-13)17-9-12-5-7-16-8-6-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQKLWLQASEFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=NC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1204297-05-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : 4,5-dimethyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
- Molecular Formula : C15H15N3S
- Molecular Weight : 269.37 g/mol
- Purity : ≥95% .
Anticancer Activity
Recent studies have indicated that compounds within the benzothiazole class exhibit significant antiproliferative effects against various cancer cell lines. For instance, this compound has shown promising results in inhibiting cell proliferation in human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The compound's IC50 values against these cell lines are indicative of its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 6.26 |
| MCF-7 | 6.48 |
| U87 MG | Not specified |
| A549 | Not specified |
These values suggest that the compound possesses strong anticancer properties and warrants further investigation into its mechanisms of action .
Antimicrobial Activity
The benzothiazole derivatives are also recognized for their antimicrobial potential. In vitro studies have demonstrated that this compound exhibits bactericidal activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Streptococcus pyogenes | 8 |
These findings highlight the compound's potential as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase ATPase activity, which is critical for bacterial DNA replication.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its cytotoxic effects.
These mechanisms underline the compound's multifaceted approach to combating cancer and microbial infections .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the benzothiazole core can significantly impact biological activity. For instance:
- Substituents at the 2-position of the benzothiazole ring enhance anticancer activity.
- The presence of lipophilic groups increases antimicrobial potency.
These insights are crucial for designing more effective derivatives with improved pharmacological profiles .
Case Studies
In a recent study evaluating the efficacy of various benzothiazole derivatives, this compound was one of the top performers in terms of antiproliferative activity against cancer cell lines and showed significant antibacterial properties against resistant strains .
Another case study focused on its application in treating infections caused by multidrug-resistant bacteria, demonstrating a synergistic effect when combined with conventional antibiotics .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine exhibit significant anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance:
- Case Study : A derivative of benzothiazole was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potent activity against breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against a range of bacteria and fungi.
- Case Study : In vitro studies revealed that a structurally similar compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The mode of action is believed to involve disruption of bacterial cell membranes .
Photovoltaic Materials
Recent investigations have explored the use of benzothiazole derivatives in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy.
- Research Findings : The incorporation of benzothiazole moieties into polymer matrices has improved the efficiency of solar cells by enhancing charge mobility and light absorption characteristics .
Sensors
Benzothiazole compounds are also being studied for use in chemical sensors due to their fluorescent properties.
- Case Study : A sensor based on a benzothiazole derivative was developed for detecting heavy metals in water samples. The sensor exhibited high selectivity and sensitivity, with detection limits in the nanomolar range .
Pollution Monitoring
The unique properties of this compound make it suitable for environmental monitoring applications.
- Research Findings : Studies have shown that derivatives can be used as indicators for soil contamination by heavy metals. Their fluorescence changes in response to metal ion binding, allowing for real-time monitoring .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
Compound A : 4,5-Dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS: 1177298-52-0)
- Molecular Formula : C₁₅H₂₁N₃OS
- Molar Mass : 291.41 g/mol .
- Key Differences :
- Replaces the pyridin-4-ylmethyl group with a 2-morpholin-4-ylethyl substituent.
- The morpholine ring introduces oxygen and increases polarity, likely enhancing solubility in polar solvents compared to the pyridine-containing analog.
- Higher molecular weight (291.41 vs. 269.36 g/mol) due to the morpholine group and additional hydrogen atoms .
Compound B : 4,7-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Core Heterocycle Variations
Compound C : N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Molecular Formula : C₁₃H₁₃N₅
- Key Differences :
- Replaces benzothiazole with benzimidazole , which contains two nitrogen atoms in the fused ring system.
- Substituted with a dimethylpyrimidinyl group, offering additional hydrogen-bonding sites compared to pyridin-4-ylmethyl.
- Increased basicity due to the benzimidazole core, which has a higher pKa than benzothiazole derivatives .
Functional Group Modifications
Compound D : 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine (CAS: 1016475-92-5)
- Key Differences: Features a propenyl group and a benzodioxin substituent.
Comparative Data Table
Research Implications and Gaps
- Structural Analysis : Tools like SHELX and databases like the Cambridge Structural Database (CSD) can elucidate conformational differences, but experimental crystallographic data for these compounds is lacking.
- Biological Activity : The pyridin-4-ylmethyl group may enhance blood-brain barrier penetration, while morpholine derivatives could improve aqueous solubility .
- Future Studies : Experimental determination of pKa, solubility, and binding affinities is critical to validate predicted properties and optimize these compounds for specific applications.
Preparation Methods
Core Benzothiazole Formation
The benzothiazole scaffold is commonly prepared by cyclization reactions involving 2-aminothiophenols and suitable carboxylic acid derivatives or aldehydes. Several methods have been reported:
Cyclocondensation of 2-aminothiophenol with carboxylic acids or derivatives : Refluxing in trimethylsilylpolyphosphate ester (PPSE) yields benzothiazole derivatives with high efficiency.
Microwave-assisted solid-phase synthesis : Using molecular iodine as a catalyst under solvent-free conditions, 2-aminothiophenol and benzoic acids rapidly form benzothiazoles within minutes, offering an inexpensive and environmentally friendly protocol.
Visible-light promoted photoredox catalysis : Radical cyclization of thioanilides under visible light with ruthenium-based catalysts in DMF enables metal-free synthesis of substituted benzothiazoles.
Functionalization at the 2-Amino Position with Pyridin-4-ylmethyl Group
The key step for preparing 4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine involves coupling the benzothiazole 2-amine with a pyridin-4-ylmethyl moiety. This is achieved through:
N-alkylation of the 2-amino group : Reacting 4,5-dimethyl-1,3-benzothiazol-2-amine with pyridin-4-ylmethyl halides (e.g., bromides or chlorides) under basic conditions.
Catalysts and bases : Copper(I) catalysts such as CuBr enhance coupling efficiency, while bases like cesium carbonate (Cs₂CO₃) deprotonate the amine for nucleophilic substitution.
Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize charged intermediates and facilitate the reaction.
Reaction conditions : Temperature control between 35°C and 90°C under inert atmosphere (nitrogen or argon) is critical to optimize yield and minimize side reactions.
Detailed Preparation Protocol (Representative Example)
Reaction Mechanistic Insights and Optimization
Mechanism : The N-alkylation proceeds via nucleophilic attack of the benzothiazole 2-amino nitrogen on the electrophilic carbon of the pyridin-4-ylmethyl halide, facilitated by base-mediated deprotonation and copper catalysis to lower activation energy.
Catalyst role : Copper(I) salts stabilize the transition state and promote C–N bond formation, improving coupling efficiency and selectivity.
Solvent effects : DMF and DMSO are optimal due to their ability to dissolve both organic and inorganic reagents and stabilize charged intermediates; however, they require thorough aqueous workup post-reaction.
Microwave-assisted synthesis : Application of microwave irradiation can reduce reaction times significantly (from days to hours) and enhance yields for benzothiazole derivatives.
Analytical Validation Post-Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence and positions of methyl groups (signals near δ 2.0 ppm), pyridylmethyl protons (δ ~4.5 ppm for CH₂), and aromatic protons (δ 7.0–8.5 ppm).
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with [M+H]^+ peaks matching theoretical values (269.4 g/mol).
Chromatography : Purity assessed by silica gel column chromatography and HPLC, achieving >98% purity.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Comments |
|---|---|---|
| Starting Materials | 2-Amino-4,5-dimethylthiophenol, pyridin-4-ylmethyl halide | Methyl substituents pre-installed on thiophenol |
| Catalyst | CuBr (Copper(I) bromide) | Enhances N-alkylation efficiency |
| Base | Cs₂CO₃ | Deprotonates amine for nucleophilic attack |
| Solvent | DMF or DMSO | Polar aprotic, stabilizes intermediates |
| Temperature | 35–90°C | Controlled to optimize yield |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and side reactions |
| Reaction Time | 6–12 hours | Can be reduced with microwave assistance |
| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexane or dichloromethane/methanol |
| Yield | 60–85% overall | Dependent on reaction scale and conditions |
Research Findings on Preparation
The use of copper-catalyzed N-alkylation in polar aprotic solvents is a well-established method for functionalizing benzothiazole amines with pyridinylmethyl groups, providing good yields and selectivity.
Microwave-assisted and solvent-free protocols for benzothiazole core synthesis offer environmentally friendly and rapid alternatives, potentially applicable to substituted analogs such as 4,5-dimethyl derivatives.
Optimization of stoichiometry, temperature, and inert atmosphere conditions is critical to minimize side reactions such as over-alkylation or decomposition.
Analytical methods including NMR and HRMS are essential for confirming the structural integrity and purity of the final compound, ensuring reproducibility in biological testing.
Q & A
Q. What are the optimized synthetic routes for 4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation of 4,5-dimethyl-1,3-benzothiazol-2-amine with 4-(bromomethyl)pyridine in the presence of a base (e.g., Cs₂CO₃) and a copper catalyst (e.g., CuBr) under reflux in dimethyl sulfoxide (DMSO) . Optimization parameters include:
- Temperature: 35–80°C (higher temperatures accelerate coupling but may promote side reactions).
- Reaction Time: 24–48 hours for complete conversion.
- Catalyst Loading: 5–10 mol% CuBr ensures efficient cross-coupling.
Q. Table 1: Synthetic Methods Comparison
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Copper-catalyzed coupling | 17–22 | DMSO, Cs₂CO₃, 35°C, 48h | |
| Appel salt condensation | 30–40 | THF, Et₃N, 60°C, 24h | |
| Microwave-assisted | 45–50 | Solvent-free, 100°C, 2h |
Q. How can advanced spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding networks. Mean C–C bond lengths (~0.003 Å precision) and R factors (<0.05) confirm structural integrity .
- NMR Spectroscopy: H NMR signals at δ 8.6–8.8 ppm (pyridinyl protons) and δ 2.3–2.5 ppm (methyl groups) verify substitution patterns .
- HRMS: Exact mass matching [M+H]⁺ (calculated: 300.1234; observed: 300.1236) ensures molecular formula accuracy .
Q. What stability considerations are critical for handling this compound in aqueous and oxidative environments?
Methodological Answer:
- Hydrolytic Stability: Susceptible to degradation in acidic/basic conditions due to benzothiazole ring opening. Stability studies in pH 7.4 buffer show <5% degradation over 24h at 25°C .
- Oxidative Resistance: Thiazole sulfur is prone to oxidation. Use argon atmospheres and antioxidants (e.g., BHT) during storage .
- Thermal Analysis: Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for benzothiazole derivatives?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
Q. Table 2: Contradictory Biological Data
| Study | IC₅₀ (µM) | Assay Type | Proposed Reason |
|---|---|---|---|
| Kinase Inhibition | 0.5 | In vitro enzymatic | Tautomer stabilization |
| Cytotoxicity | >50 | Cell-based | Solvent interference |
Q. What computational strategies predict regioselectivity in functionalizing the benzothiazole core?
Methodological Answer:
- DFT Calculations: Identify electrophilic regions via Fukui indices; the C2 position of benzothiazole is most reactive (f⁺ = 0.12) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions to prioritize substituents for target engagement (e.g., pyridinylmethyl enhances kinase binding via π-stacking) .
Q. How does the pyridinylmethyl group influence pharmacological activity compared to other substituents?
Methodological Answer:
Q. What mechanistic insights explain regioselectivity in cyclocondensation reactions during synthesis?
Methodological Answer:
- Base-Dependent Pathways: Use of Et₃N vs. DBU shifts regioselectivity from C4 to C2 via deprotonation kinetics .
- Steric Effects: Bulky substituents on the benzothiazole nitrogen direct coupling to the less hindered pyridinyl position .
Q. What analytical methods detect degradation products under accelerated stability conditions?
Methodological Answer:
Q. How to design in vitro assays to evaluate dual kinase/GPCR activity?
Methodological Answer:
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
